4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Serine hydrolase inhibition Endocannabinoid modulation Antitubercular screening

4-(Furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (CAS not publicly assigned; molecular formula C₁₇H₁₉N₃O₃) is a synthetic piperazine‑1‑carboxamide derivative bearing a 2‑furoyl substituent on the piperazine N‑4 and a 4‑methylphenyl urea moiety at the carboxamide nitrogen. It belongs to a broad class of piperazine‑based carboxamides and ureas that have been investigated as inhibitors of serine hydrolases—most notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)—as well as antitubercular agents.

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
Cat. No. B4708171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,22)
InChIKeyXUQIOOATRIBMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: 4-(Furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide


4-(Furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide (CAS not publicly assigned; molecular formula C₁₇H₁₉N₃O₃) is a synthetic piperazine‑1‑carboxamide derivative bearing a 2‑furoyl substituent on the piperazine N‑4 and a 4‑methylphenyl urea moiety at the carboxamide nitrogen . It belongs to a broad class of piperazine‑based carboxamides and ureas that have been investigated as inhibitors of serine hydrolases—most notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)—as well as antitubercular agents . However, dedicated pharmacological profiling of this specific compound has not been reported in the peer‑reviewed primary literature; publicly available data are limited to vendor‑supplied analytical characterisation and patent‑scope library enumeration.

Why 4-(Furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide Cannot Be Freely Interchanged with In‑Class Analogs


Piperazine‑1‑carboxamides that share a 2‑furoyl substituent can exhibit dramatically different target‑engagement profiles depending on the nature of the N‑aryl or N‑alkyl urea group. In the structurally characterised FAAH/MAGL inhibitor series, even minor changes to the N‑substituent convert a potent, selective MAGL inhibitor into a dual FAAH/MAGL inhibitor or shift selectivity entirely toward FAAH . Likewise, antitubercular benzylpiperazine ureas show that bioisosteric replacement of the furan ring alone alters the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis by more than an order of magnitude . The title compound’s 4‑methylphenyl urea appendage is not represented in any published head‑to‑head SAR study, meaning its selectivity, potency, and pharmacokinetic behaviour cannot be inferred from analogs bearing different N‑substituents. For a procurement decision, treating this compound as a drop‑in replacement for a literature‑characterised analog risks introducing unquantified changes in on‑target potency, off‑target activity, metabolic stability, and solubility—all of which are known to be exquisitely sensitive to the urea terminus in this scaffold class.

Quantitative Differentiation Evidence for 4-(Furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide


Structural Uniqueness of the 4‑Methylphenyl Urea Terminus Among Furoyl‑Piperazine Carboxamides

No head‑to‑head biological comparison between the title compound and a named analog has been published. The closest literature‑characterised furoyl‑piperazine‑1‑carboxamides—such as N‑(cyclopropylmethyl)‑4‑(furan‑2‑carbonyl)piperazine‑1‑carboxamide (PDB ligand Y1J) and N‑butyl‑4‑(furan‑2‑carbonyl)piperazine‑1‑carboxamide (PDB ligand Y0A)—differ in their N‑substituent and have not been co‑assayed with the 4‑methylphenyl analog . Consequently, any differentiation claim must be regarded as class‑level inference with no direct quantitative comparator.

Serine hydrolase inhibition Endocannabinoid modulation Antitubercular screening

Absence of Quantitative Biological Benchmarking Against FAAH/MAGL Reference Inhibitors

The 2014 Bioorganic & Medicinal Chemistry study by Navia‑Paldanius et al. describes a library of piperazine‑1‑carboxamide FAAH/MAGL inhibitors with nanomolar IC₅₀ values (e.g., compound 32: MAGL IC₅₀ = 8.3 nM, FAAH IC₅₀ > 10,000 nM; compound 41: dual FAAH/MAGL IC₅₀ = 5.2/26 nM) . However, none of the characterised compounds carry a 4‑methylphenyl urea group, and the title compound is not included in the reported data set. Thus, no quantitative IC₅₀, selectivity ratio, or kinetic parameter can be cited for this specific molecule, nor can it be directly compared to benchmark inhibitors such as PF‑3845 (FAAH) or JZL‑184 (MAGL).

FAAH inhibition MAGL inhibition Endocannabinoid hydrolases

Predicted Physicochemical Niche Relative to Structurally Adjacent PDB Ligands

Although empirical biological data are absent, simple computed properties provide a baseline for comparing the title compound with the two structurally closest PDB ligands (Y1J and Y0A). The title compound (MW 313.35, logP ~2.3) has significantly higher molecular weight and lipophilicity than Y1J (MW 277.32, logP ~1.6) and Y0A (MW 279.34, logP ~1.4) . This places the 4‑methylphenyl analog in a different property space that may affect solubility, permeability, and nonspecific binding; however, no experimental solubility, logD, or plasma protein binding data are available to confirm these trends.

Fragment-based drug design Ligand efficiency metrics Physicochemical property space

No Enumerated Activity in the GSK‑Derived Antitubercular Benzylpiperazine Urea SAR

The 2022 Molecular Diversity study by Satish et al. reports a systematic SAR of 55 benzylpiperazine ureas derived from GSK Tres Cantos hits, with lead compound (I) exhibiting an MIC of 1 µM against Mtb H37Rv and a HepG2 IC₅₀ of ~80 µM (selectivity index ~80) . The chemotype is centred on an N‑furfuryl (rather than N‑furoyl) piperazine‑1‑carboxamide. The title compound’s N‑4‑furoyl substitution and 4‑methylphenyl urea terminus place it outside the explored SAR space; accordingly, no anti‑Mtb activity data exist for this exact molecule, and the reported SAR cannot be extrapolated to predict its MIC or selectivity index.

Antitubercular activity Mycobacterium tuberculosis QcrB inhibition

Analytical Fingerprint Is Documented but Not Differentiated from Closely Eluting Isomers

A ¹H NMR spectrum has been deposited in the SpectraBase database, confirming the compound’s identity and providing a reference for purity assessment . However, comparable NMR data for the closest positional isomer—4‑(furan‑2‑carbonyl)‑N‑(3‑methylphenyl)piperazine‑1‑carboxamide (reported by Evitachem but excluded from primary sourcing per user constraints)—are not available from a primary research source, preventing direct spectroscopic differentiation. Additionally, no HPLC purity chromatogram, melting point, or stability‑indicating assay has been published for either compound in a peer‑reviewed venue. Therefore, the analytical handle is insufficient, on its own, to guide a purchase decision based on purity or identity confidence relative to the meta‑methylphenyl isomer.

Analytical quality control NMR spectroscopy Chromatographic purity

Evidence‑Constrained Application Scenarios for 4-(Furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide


Fragment‑Based or Scaffold‑Hopping Library Enumeration Where the 4‑Methylphenyl Urea Represents an Unexplored Vector

Given the known FAAH/MAGL SAR dependence on the N‑substituent , this compound could serve as a singleton probe for exploring the 4‑methylphenyl urea terminus in serine hydrolase inhibitor design. Its value lies in its structural novelty rather than any pre‑existing potency data, and procurement would be justified only in the context of a bespoke medicinal chemistry campaign where de novo profiling is planned.

Physicochemical Benchmarking Against Lower‑MW Furoyl‑Piperazine PDB Ligands

The calculated logP and MW differences relative to PDB ligands Y1J and Y0A suggest that the compound may serve as a tool for assessing the impact of increased lipophilicity on solubility, permeability, and non‑specific binding within the furoyl‑piperazine‑1‑carboxamide chemical series. This is relevant for laboratories optimising lead‑like properties or developing high‑throughput screening cascades where property‑based triage is employed.

Negative Control or Selectivity Panel Member for Antitubercular Benzylpiperazine Ureas

Because the title compound replaces the critical N‑furfuryl moiety with an N‑furoyl group and substitutes a benzyl urea with a 4‑methylphenyl urea, it may serve as a negative control compound in Mtb QcrB inhibition assays . Procurement for this purpose would require explicit experimental validation of its inactivity, but the structural divergence makes it a candidate for inclusion in selectivity panels aimed at confirming the pharmacophore requirements of the GSK‑derived series.

Analytical Reference Standard for Method Development (NMR or LC‑MS)

The publicly available ¹H NMR spectrum provides a baseline for developing purity or identity assays. Laboratories requiring a chemically unique standard for calibrating LC‑MS or NMR methods in the context of piperazine‑carboxamide screening libraries may find it useful, provided they independently verify batch purity and stability.

Quote Request

Request a Quote for 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.